

Physicochemical properties of 4-(Hydrazinylmethyl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Hydrazinylmethyl)pyridine dihydrochloride

Cat. No.: B1302799

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of 4-(Hydrazinylmethyl)pyridine dihydrochloride

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-(Hydrazinylmethyl)pyridine dihydrochloride**. The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from related compounds and established principles to provide a robust profile.

Compound Identity

Chemical Structure:

- IUPAC Name: (pyridin-4-ylmethyl)hydrazin-1-ium dichloride
- CAS Number: 89598-56-1[1]
- Molecular Formula: C₆H₁₁Cl₂N₃[1]
- Molecular Weight: 196.08 g/mol [1]

Physicochemical Properties

The physicochemical properties of **4-(Hydrazinylmethyl)pyridine dihydrochloride** are crucial for its handling, formulation, and potential biological activity. The data presented below is a combination of available information and predictions based on its chemical structure as a dihydrochloride salt of a pyridine derivative.

Table 1: Summary of Physicochemical Properties

Property	Value	Source/Basis
Molecular Weight	196.08 g/mol	[1]
Physical State	Solid	Inferred from related salts
Melting Point	Not available. Expected to be >200 °C with decomposition.	Based on similar compounds like 4-hydrazinopyridine hydrochloride (244-250 °C)
Boiling Point	Not applicable; likely decomposes at high temperatures.	Inferred from salt nature
Solubility	Water: Soluble Ethanol: Soluble DMSO: Soluble	Inferred from its salt structure and properties of similar compounds[2][3][4]
pKa	Not available. Estimated pKa ₁ ~4-5 (pyridinium ion), pKa ₂ ~7-8 (hydrazinium ion).	Based on typical pKa values for pyridinium and hydrazinium moieties[5][6]

Spectral Data (Predicted)

Detailed experimental spectra for **4-(Hydrazinylmethyl)pyridine dihydrochloride** are not widely published. However, the expected spectral characteristics can be predicted based on its structure.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene (-CH₂-) protons, and exchangeable protons from the ammonium (-NH₃⁺) and hydrazinium (-NH-) groups. Due to the electron-withdrawing effect of the protonated nitrogen, the pyridine ring protons are expected to appear downfield ($\delta > 8.0$ ppm).

ppm)[7]. The methylene protons would likely appear as a singlet around δ 4.0-4.5 ppm. The N-H protons will be broad and their chemical shift will be dependent on the solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the pyridine ring carbons and the methylene carbon. The pyridine carbons are expected in the aromatic region (δ 120-150 ppm), with the carbons adjacent to the nitrogen appearing most downfield[8][9]. The methylene carbon signal would be expected around δ 50-60 ppm.
- IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands. A broad band in the 2500-3200 cm^{-1} region would correspond to the N-H stretching vibrations of the hydrazinium and pyridinium ammonium groups[10][11][12]. C-H stretching vibrations for the aromatic pyridine ring are expected around 3000-3100 cm^{-1} [10]. Aromatic C=C and C=N stretching vibrations should appear in the 1400-1650 cm^{-1} region[10].
- Mass Spectrometry: The mass spectrum would show the molecular ion of the free base ($\text{C}_6\text{H}_9\text{N}_3$) at m/z 123.08. Fragmentation would likely involve the loss of the hydrazine group or cleavage of the pyridine ring.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of a compound like **4-(Hydrazinylmethyl)pyridine dihydrochloride**.

Melting Point Determination

The melting point is determined by observing the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

- A small, finely powdered sample of the compound is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
- The sample is heated slowly, at a rate of 1-2 $^{\circ}\text{C}$ per minute, especially near the expected melting point.

- The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For a pure compound, this range is typically narrow.

Solubility Determination

This protocol determines the solubility of the compound in various solvents.

Methodology:

- Add a known amount (e.g., 10 mg) of the compound to a vial.
- Add a small, measured volume (e.g., 0.1 mL) of the solvent (e.g., water, ethanol, DMSO) to the vial.
- Vigorously stir or vortex the mixture for 1-2 minutes.
- Visually inspect the solution for any undissolved solid.
- If the solid has dissolved, the compound is soluble at that concentration. If not, continue adding the solvent in measured increments until the solid dissolves completely or a maximum volume is reached.
- Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).

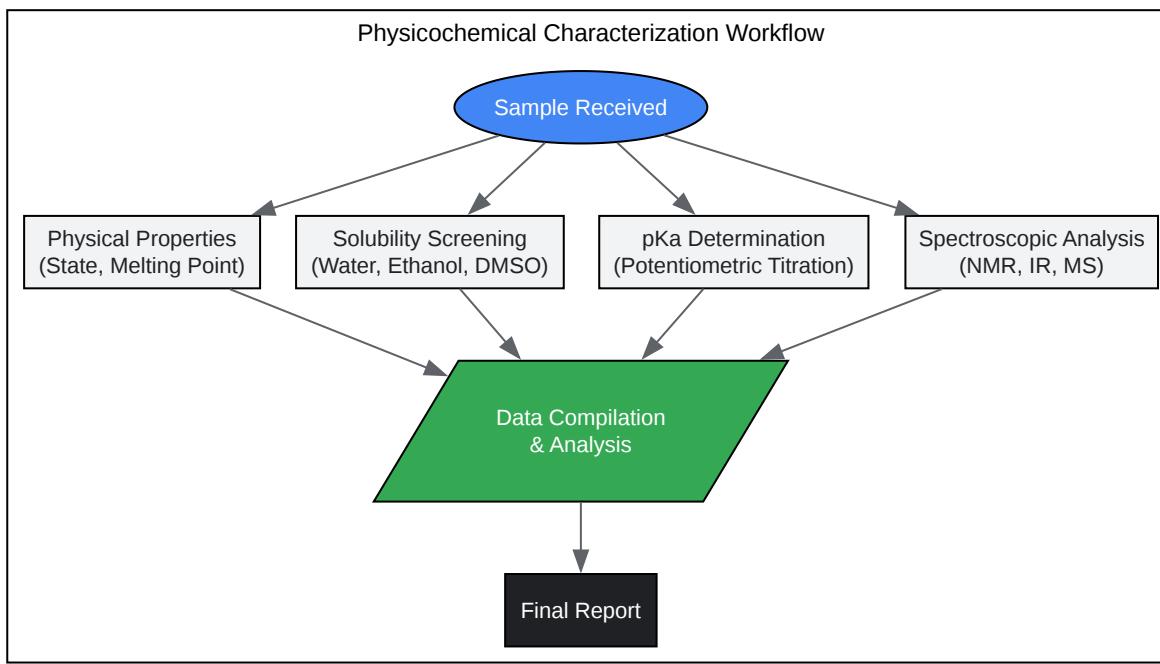
pKa Determination by Potentiometric Titration

This method determines the acid dissociation constants (pKa) of the ionizable groups.

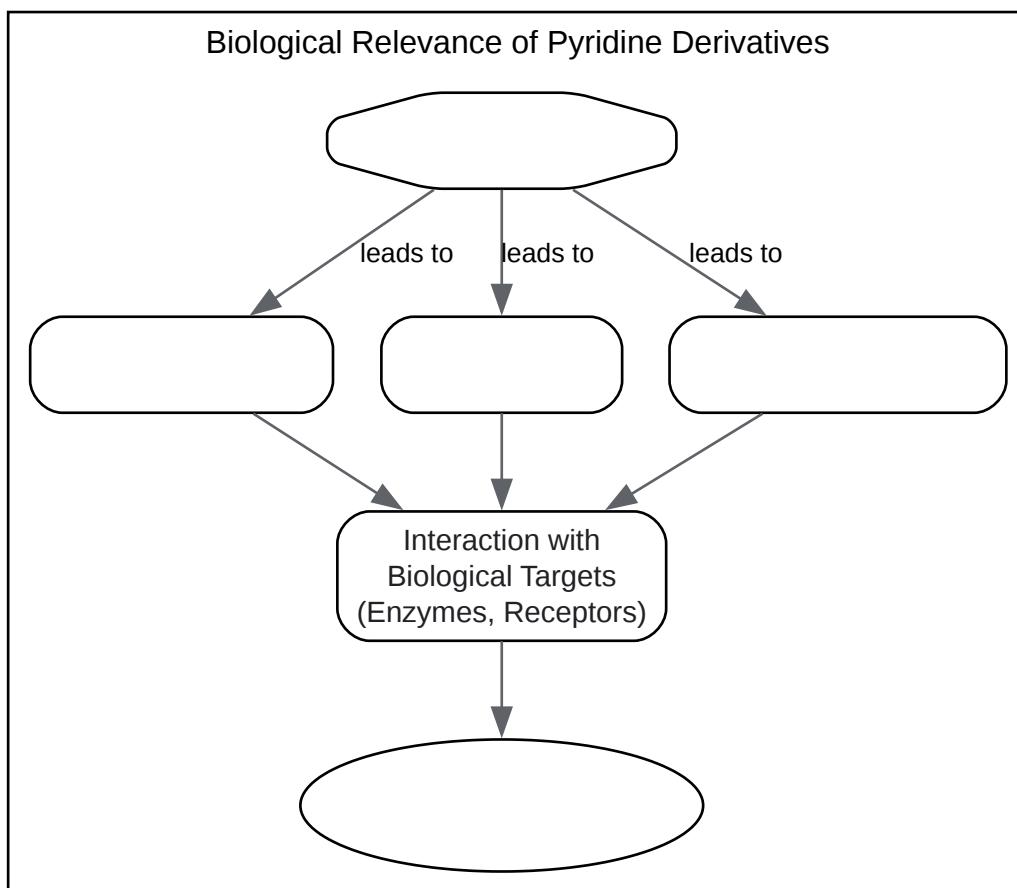

Methodology:

- A precisely weighed amount of the compound is dissolved in a known volume of deionized water.
- A calibrated pH electrode is immersed in the solution.
- A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa values are determined from the half-equivalence points on the titration curve.


Visualizations

The following diagrams illustrate key conceptual and experimental workflows relevant to the study of **4-(Hydrazinylmethyl)pyridine dihydrochloride**.


[Click to download full resolution via product page](#)

Caption: Proposed synthesis route for **4-(Hydrazinylmethyl)pyridine dihydrochloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for the physicochemical characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the role of pyridine scaffolds in drug discovery.[13][14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. chemodex.com [chemodex.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Sulfoxide | (CH₃)₂SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 6. [organicchemistrydata.org](#) [organicchemistrydata.org]
- 7. [bcpw.bg.pw.edu.pl](#) [bcpw.bg.pw.edu.pl]
- 8. [researchgate.net](#) [researchgate.net]
- 9. [researchgate.net](#) [researchgate.net]
- 10. [bcpw.bg.pw.edu.pl](#) [bcpw.bg.pw.edu.pl]
- 11. Pyridine hydrochloride [[webbook.nist.gov](#)]
- 12. [researchgate.net](#) [researchgate.net]
- 13. [mdpi.com](#) [mdpi.com]
- 14. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- To cite this document: BenchChem. [Physicochemical properties of 4-(Hydrazinylmethyl)pyridine dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302799#physicochemical-properties-of-4-hydrazinylmethyl-pyridine-dihydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com